Absolute Oral Bioavailability: Famciclovir (77%) vs. Acyclovir (15–30%) vs. Valacyclovir (54%)
Famciclovir delivers its active metabolite penciclovir with an absolute oral bioavailability of 77±8%, which is substantially higher than the bioavailability of acyclovir from oral acyclovir (15–30%) and acyclovir from valacyclovir (54%) [1][2]. This was determined by comparing a 500 mg oral famciclovir dose to a 400 mg intravenous penciclovir dose in 12 healthy male subjects [3]. The higher bioavailability enables less frequent dosing and more predictable systemic exposure to the active antiviral agent.
| Evidence Dimension | Absolute oral bioavailability of active antiviral moiety |
|---|---|
| Target Compound Data | 77±8% (penciclovir from oral famciclovir 500 mg) |
| Comparator Or Baseline | Acyclovir: 15–30% (acyclovir from oral acyclovir); Valacyclovir: 54% (acyclovir from oral valacyclovir) |
| Quantified Difference | Famciclovir bioavailability is 2.6–5.1× higher than oral acyclovir; 1.4× higher than valacyclovir |
| Conditions | Absolute bioavailability determined by AUC comparison of oral vs. intravenous administration in healthy human subjects |
Why This Matters
Higher absolute bioavailability translates to more reliable systemic drug exposure and supports less frequent dosing regimens, which improves patient adherence and reduces the risk of subtherapeutic trough concentrations.
- [1] Therapeutics Initiative. New Drugs – Famciclovir (Famvir®) and Valacyclovir (Valtrex®). Therapeutics Letter. 1997;17. View Source
- [2] Boon R. Antiviral Treatment: From Concept to Reality. Antiviral Chemistry and Chemotherapy. 1997;8(Suppl 1):5-10. View Source
- [3] Bryant Ranch Prepack. Famciclovir FDA Package Insert, Section 12.3 Pharmacokinetics. 2025. View Source
